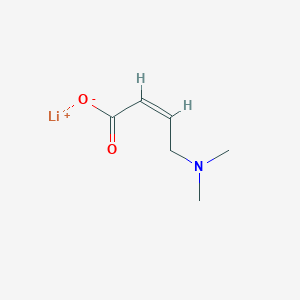

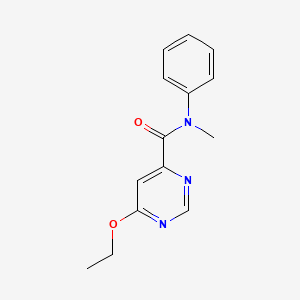

![molecular formula C21H19N5O4 B2544056 N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251600-47-1](/img/structure/B2544056.png)

N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide" is a structurally complex molecule that appears to be related to a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules that can help us understand the likely characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds, as described in the first paper, involves starting from commercially available phthalic anhydride and proceeding through a Suzuki coupling reaction to yield N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines with good yields ranging from 65-75% . This suggests that the synthesis of "N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide" could potentially follow a similar pathway, utilizing a coupling reaction to introduce the appropriate aryl groups onto the core triazolo[4,3-a]pyrazin structure.

Molecular Structure Analysis

The second paper provides a detailed analysis of the molecular structure of a related compound, 2-Phenyl-N-(pyrazin-2-yl)acetamide, which was characterized using various techniques including FTIR, NMR, and single-crystal X-ray diffraction . The compound crystallizes in the monoclinic space group and exhibits intramolecular hydrogen bonding, which contributes to its stability. By analogy, we can infer that "N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide" may also exhibit similar intramolecular interactions and crystallize in a stable form suitable for X-ray diffraction analysis.

Chemical Reactions Analysis

Although the provided papers do not detail specific chemical reactions for the compound , the synthesis and structural characterization of related compounds suggest that it may undergo similar reactions. For instance, the Suzuki coupling mentioned in the first paper is a pivotal reaction for constructing the aryl-substituted phenyl acetamide framework . This type of reaction could be relevant for further functionalization or modification of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be partially extrapolated from the related structures discussed in the papers. The crystallization behavior and thermal stability, as characterized by thermogravimetric and differential thermal analysis for the compound in the second paper, indicate that similar acetamide derivatives may have distinct melting points and thermal degradation patterns . Additionally, the presence of various functional groups such as methoxy, phenoxy, and acetamide in the compound's structure suggests it may have moderate solubility in organic solvents and could exhibit specific absorption in the UV-Visible spectrum, as well as identifiable peaks in FTIR and NMR spectroscopy.

Scientific Research Applications

Anticancer and Antimicrobial Applications

Compounds with similar structural features, particularly those involving [1,2,4]triazolo[4,3-a]pyrazine scaffolds, have been synthesized and evaluated for their anticancer and antimicrobial activities. For instance, analogs of 3-methyl-[1,2,4] triazolo[3,4-a]phthalazines have been synthesized and tested for their inhibitory activity against various cancer cell lines, showing promising anticancer properties (G. Kumar et al., 2019). Additionally, certain compounds incorporating a thiadiazole moiety have been synthesized and assessed as insecticidal agents against pests like Spodoptera littoralis, indicating potential applications in agricultural pest control (A. Fadda et al., 2017).

Biological Activity and Drug Development

The research on compounds structurally related to N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide also extends to their potential biological activities. Pyrazole and 1,2,4-triazole derivatives, for example, have been studied for their pharmacological potential, with findings suggesting that the structural combination of these heterocycles can influence interactions with various biological targets, thus highlighting their significance in drug development (S. Fedotov et al., 2022).

Coordination Complexes and Antioxidant Activity

Furthermore, coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, revealing insights into the effect of hydrogen bonding on self-assembly processes and demonstrating significant antioxidant activity (K. Chkirate et al., 2019). These studies underscore the potential of such compounds in the synthesis of materials with specific molecular architectures and in applications requiring antioxidant properties.

properties

IUPAC Name |

N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4/c1-14-7-3-5-9-16(14)30-20-19-24-26(21(28)25(19)12-11-22-20)13-18(27)23-15-8-4-6-10-17(15)29-2/h3-12H,13H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIRIYPZOVSSDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

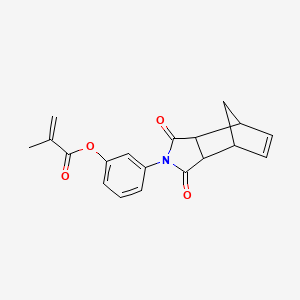

![2-Methyl-4-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2543979.png)

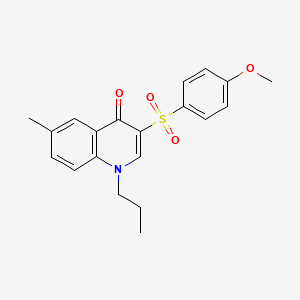

![1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2543981.png)

![6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2543984.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2543987.png)

![4-Chloro-6-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2543988.png)

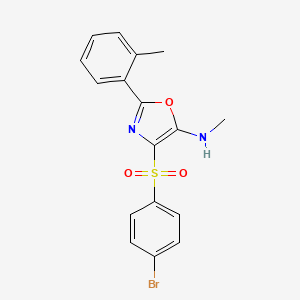

![2-(1H-benzo[d]imidazol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2543989.png)

![2-Methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2543992.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2543994.png)